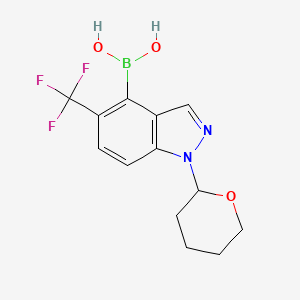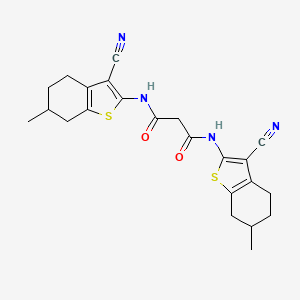
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide (referred to as compound X) is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of compound X is not yet fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and neurodegeneration. Additionally, compound X has been found to modulate the activity of certain signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that compound X has a low toxicity profile and does not cause significant adverse effects in animal models. Additionally, compound X has been found to have antioxidant properties, potentially contributing to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, compound X has a relatively simple synthesis method, making it accessible for researchers. However, one limitation is that the exact mechanism of action is not yet fully understood, which may hinder further research efforts.
Zukünftige Richtungen
Future research on compound X could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases. Additionally, studies could investigate the optimal dosage and administration methods for compound X to maximize its therapeutic effects. Finally, research could investigate potential drug interactions and side effects of compound X to ensure its safety and efficacy in clinical settings.
In conclusion, compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. While its exact mechanism of action is not yet fully understood, studies have suggested that it inhibits the activity of certain enzymes involved in disease progression. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications in other diseases.
Synthesemethoden
Compound X can be synthesized through a multistep process involving the reaction of 4-tert-butylcyclohexanone with malononitrile, followed by the reaction of the resulting product with cyclopropylamine and 4-bromo-1-fluorobenzene. The final product is obtained through purification processes such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. Studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, compound X has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-N-(4-tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-21(2,3)17-10-12-22(14-23,13-11-17)25-20(27)16-6-4-15(5-7-16)19(26)24-18-8-9-18/h4-7,17-18H,8-13H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXYXRQLQQZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-(4-Tert-butyl-1-cyanocyclohexyl)-n4-cyclopropylbenzene-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

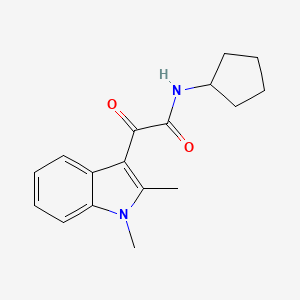
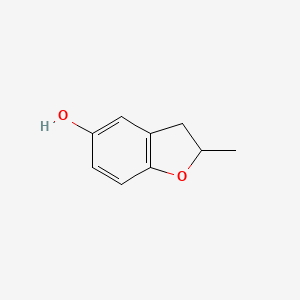
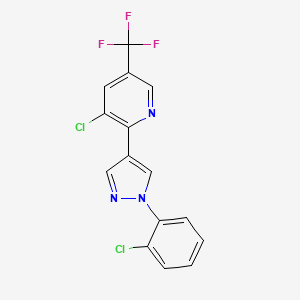
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)


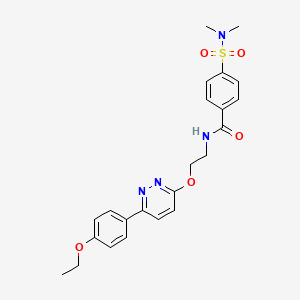

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)
![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
